2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione, with the CAS number 1472103-17-5, is a heterocyclic compound that belongs to the class of pyrido-pyrimidines. This compound is characterized by its unique bicyclic structure, which incorporates both pyridine and pyrimidine rings. Its molecular formula is and it has a molecular weight of 241.25 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. It is often utilized in research settings for its biological activity and potential therapeutic effects.
The synthesis of 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione can be achieved through several methods, primarily involving multi-step reactions that may include cyclization processes. One common approach involves the condensation of appropriate precursors that contain both pyridine and pyrimidine functionalities.
The molecular structure of 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione features a fused bicyclic system comprising a pyridine ring fused to a pyrimidine ring. The presence of the phenyl group at the 2-position enhances its structural complexity.
O=C(N1CC(C=N2)=C(CC1)N=C2C3=CC=CC=C3)N(C)C
JBEWNGNZAPPDDC-UHFFFAOYSA-N
The compound can participate in various chemical reactions typical for heterocycles:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yields and selectivity.
2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione has potential applications in:
This compound exemplifies the diverse applications of heterocyclic compounds in scientific research and pharmaceutical development due to their unique structural properties and biological activities.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: